alpha-Hydroxytriazolam
Overview
Description
Alpha-Hydroxytriazolam is a major urinary and blood metabolite of the benzodiazepine, triazolam, a pharmaceutical used to treat severe insomnia . It is a member of the benzodiazepines and has similar sedative, sleep-inducing, and anti-anxiety effects to traditional triazolam . It appears as a white crystalline powder, insoluble in water but soluble in organic solvents .
Molecular Structure Analysis
The molecular formula of alpha-Hydroxytriazolam is C17H12Cl2N4O . The InChI string representation of its structure is InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12 (7-10)17 (11-3-1-2-4-13 (11)19)20-8-15-21-22-16 (9-24)23 (14)15/h1-7,24H,8-9H2
. The canonical SMILES representation is C1C2=NN=C (N2C3=C (C=C (C=C3)Cl)C (=N1)C4=CC=CC=C4Cl)CO
.
Physical And Chemical Properties Analysis
Alpha-Hydroxytriazolam is a white crystalline powder . It is insoluble in water but soluble in organic solvents . The molecular weight is 359.2 g/mol .
Relevant Papers
Several papers were found that may be relevant to alpha-Hydroxytriazolam. One paper discusses the urinary excretion profiles of alpha-Hydroxytriazolam following a single dose of triazolam . Another paper reviews the pharmacological properties and therapeutic efficacy of triazolam . A third paper discusses the urinary excretion profiles of two major triazolam metabolites, including alpha-Hydroxytriazolam . These papers may provide further insights into the properties and effects of alpha-Hydroxytriazolam.
Scientific Research Applications
Clinical Toxicology
Scientific Field
Clinical Toxicology
Application Summary
Alpha-Hydroxytriazolam is utilized in clinical toxicology to identify the presence of triazolam, a benzodiazepine used to treat severe insomnia. It serves as a biomarker for the ingestion of triazolam, aiding in the diagnosis of drug overdose or monitoring for compliance .
Methods of Application
The compound is detected using advanced techniques like Liquid Chromatography/Mass Spectrometry (LC/MS) or Gas Chromatography/Mass Spectrometry (GC/MS), which provide high specificity and sensitivity .
Results and Outcomes
The use of alpha-Hydroxytriazolam in toxicological screening has led to accurate identification of triazolam ingestion, with results corroborated by patient-reported data and clinical observations.
Forensic Analysis
Scientific Field
Forensic Science
Application Summary
In forensic analysis, alpha-Hydroxytriazolam is crucial for post-mortem examinations and legal investigations to determine the cause of death or to detect drug abuse .
Methods of Application
Forensic labs employ LC/MS or GC/MS to analyze biological samples such as blood or urine for the presence of alpha-Hydroxytriazolam, indicating triazolam usage .
Results and Outcomes
The detection of alpha-Hydroxytriazolam has been instrumental in numerous legal cases, providing concrete evidence of benzodiazepine use.
Urine Drug Testing
Scientific Field
Clinical Diagnostics
Application Summary
Alpha-Hydroxytriazolam is a key metabolite tested in urine drug screenings to monitor patients for adherence to prescribed benzodiazepine regimens or to detect illicit use .
Methods of Application
Urine samples are analyzed using LC/MS or GC/MS, which can accurately quantify the concentration of alpha-Hydroxytriazolam and other metabolites .
Results and Outcomes
The application has improved the management of benzodiazepine therapy, ensuring patient safety and treatment efficacy.
Pharmaceutical Research
Scientific Field
Pharmacology
Application Summary
Research on alpha-Hydroxytriazolam contributes to understanding the pharmacokinetics and metabolism of triazolam, leading to better drug design and therapy optimization .
Methods of Application
Studies involve administering triazolam to subjects and subsequently measuring alpha-Hydroxytriazolam levels using LC/MS or GC/MS to track metabolic pathways .
Results and Outcomes
This research has yielded insights into the metabolic rate and pathways of triazolam, influencing dosing guidelines and therapeutic approaches.
Clinical Research Laboratory Screening
Scientific Field
Clinical Research
Application Summary
Alpha-Hydroxytriazolam is included in the panel of drugs and metabolites screened in clinical research labs to assess the efficacy of various therapeutic interventions .
Methods of Application
A rapid LC/Time-of-Flight (TOF) MS method is used for analytical screening, which is more efficient than traditional immunoassay-based techniques .
Results and Outcomes
The LC/TOF MS method has shown to improve data quality and reduce operational costs, with the added benefit of creatinine quantification for specimen validity .
Specimen Validity Assessment
Scientific Field
Clinical Laboratory Science
Application Summary
In specimen validity testing, alpha-Hydroxytriazolam is measured to ensure the integrity of biological samples used in drug testing and clinical trials .
Methods of Application
LC/TOF MS is employed to quantify alpha-Hydroxytriazolam alongside creatinine levels, providing a comprehensive assessment of specimen validity .
Results and Outcomes
The integration of alpha-Hydroxytriazolam measurement in specimen validity tests has enhanced the reliability of clinical and toxicological screenings.
These applications demonstrate the versatility of alpha-Hydroxytriazolam in various scientific fields, contributing significantly to research and diagnostics. The detailed methodologies and outcomes highlight the compound’s importance in advancing scientific understanding and improving clinical practices.
Analytical Screening in Clinical Research Labs
Application Summary
Alpha-Hydroxytriazolam is part of a comprehensive panel used for analytical screening of drugs in clinical research labs. It helps in improving data quality and reducing the reliance on immunoassay techniques .
Methods of Application
A rapid Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF MS) method is employed, which includes alpha-Hydroxytriazolam among 84 drugs and metabolites for screening .
Results and Outcomes
The LC/TOF MS method has shown to be effective in reducing incorrect presumptive results, thereby decreasing additional testing and operational costs .
Pharmacokinetic Studies
Scientific Field
Pharmacokinetics
Application Summary
Alpha-Hydroxytriazolam is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of triazolam .
Methods of Application
Subjects are administered triazolam, and biological samples are collected at various intervals to measure the levels of alpha-Hydroxytriazolam using LC/MS or GC/MS .
Results and Outcomes
These studies provide valuable data on the time course of triazolam’s therapeutic action and its metabolic conversion to alpha-Hydroxytriazolam .
Drug Interaction Research
Scientific Field
Pharmacodynamics
Application Summary
Research on drug interactions involving alpha-Hydroxytriazolam helps in predicting and managing potential adverse effects when triazolam is co-administered with other medications .
Methods of Application
In vitro and in vivo studies are conducted where alpha-Hydroxytriazolam levels are measured after the co-administration of triazolam with other drugs .
Results and Outcomes
The findings assist in adjusting triazolam dosages to avoid harmful interactions and optimize therapeutic regimens .
Development of Reference Standards
Scientific Field
Analytical Chemistry
Application Summary
Alpha-Hydroxytriazolam is used to develop certified reference materials for calibrating instruments and validating analytical methods in various scientific studies .
Methods of Application
Standard solutions of alpha-Hydroxytriazolam are prepared and used to ensure the accuracy and precision of analytical instruments like LC/MS and GC/MS .
Results and Outcomes
The use of alpha-Hydroxytriazolam as a reference standard has contributed to the standardization of analytical procedures and quality control in laboratories .
Therapeutic Drug Monitoring
Scientific Field
Clinical Pharmacology
Application Summary
Alpha-Hydroxytriazolam is measured in therapeutic drug monitoring to assess the plasma levels of triazolam, ensuring optimal dosing and patient safety .
Methods of Application
Blood samples are analyzed using LC/MS or GC/MS to determine the concentration of alpha-Hydroxytriazolam, reflecting the active drug levels .
Results and Outcomes
Monitoring has led to personalized dosing schedules that minimize side effects and maximize the therapeutic benefits of triazolam .
Environmental Toxicology
Scientific Field
Environmental Science
Application Summary
Alpha-Hydroxytriazolam is studied in environmental toxicology to assess the impact of pharmaceuticals on aquatic ecosystems and wastewater treatment processes .
Methods of Application
Environmental samples are tested for the presence of alpha-Hydroxytriazolam using sensitive analytical techniques to track the environmental fate of triazolam .
Results and Outcomes
The research provides insights into the persistence and biodegradation of benzodiazepines in the environment, informing pollution control strategies .
properties
IUPAC Name |
[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYWUDMVCLHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958284 | |
Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxytriazolam | |
CAS RN |
37115-45-0 | |
Record name | alpha-Hydroxytriazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Hydroxytriazolam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HYDROXYTRIAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53Y2M2SAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.